![molecular formula C17H17N5O3S B2985136 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 2034574-51-9](/img/structure/B2985136.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a thiazole ring, and a carboxamide group, making it a valuable reagent in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of this compound, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
DMTMM operates through a typical mechanism to form carboxylic acid derivatives . Initially, the carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily affected by DMTMM is the amide coupling pathway , one of the most common reactions in organic chemistry . DMTMM is a reagent used for this reaction . The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Pharmacokinetics
It is known that dmtmm is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available .
Result of Action
The result of DMTMM’s action is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . For instance, amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .
Action Environment
The action of DMTMM can be influenced by the solvent used. It has been reported that DMTMM can be used in water or aprotic solvent . The condensation reaction proceeds in hydrous organic solvents, and there is no need to dehydrate solvents
Safety and Hazards
DMTMM is labeled as dangerous. It’s harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust/mist inhalation, not eating or smoking while using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate compound. This intermediate is then reacted with 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring is activated for nucleophilic attack.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine (NMM) as a base.
Esterification Reactions: Conducted in alcohol solvents such as methanol, ethanol, or isopropyl alcohol.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A precursor used in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Another triazine derivative used for similar coupling reactions.
Uniqueness
This compound is unique due to its combination of a triazine ring and a thiazole ring, which provides enhanced reactivity and stability in various chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-13(26-15(19-10)11-7-5-4-6-8-11)14(23)18-9-12-20-16(24-2)22-17(21-12)25-3/h4-8H,9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUXGLMXWODAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
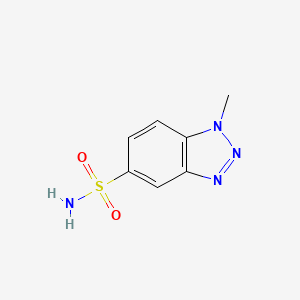
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
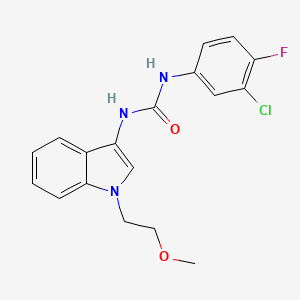
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)

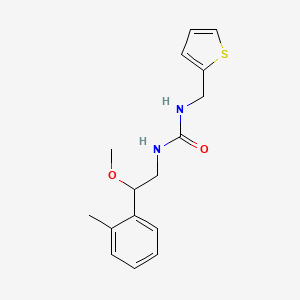

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

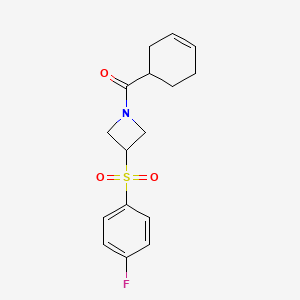
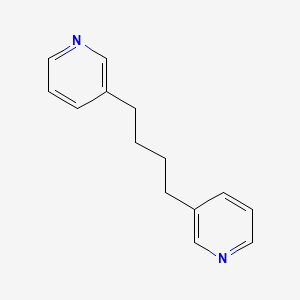
![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)
